molecular formula C9H7FN4O2 B1446147 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1710194-80-1

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1446147
CAS No.: 1710194-80-1
M. Wt: 222.18 g/mol
InChI Key: DFLYJURQODYSDT-UHFFFAOYSA-N
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Description

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole core annulated with a carboxylic acid and a 4-fluorophenylamino substituent, making it a versatile building block for the synthesis of more complex molecules. Its structure is analogous to known kinase inhibitor scaffolds, positioning it as a key intermediate for developing potential therapeutics. Researchers utilize this compound primarily as a precursor in constructing targeted libraries for high-throughput screening against various biological targets, including protein kinases [1] . The presence of the carboxylic acid group allows for facile conjugation to other molecules or solid supports, while the fluorophenyl group can contribute to binding affinity and metabolic stability. It serves as a critical intermediate in the synthesis of compounds being investigated for a range of applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(4-fluoroanilino)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLYJURQODYSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorophenyl Azide

  • The 4-fluoroaniline derivative is diazotized using sodium nitrite under acidic conditions to form the corresponding diazonium salt.
  • Subsequent reaction with sodium azide affords 4-fluorophenyl azide, a key azide precursor for the CuAAC reaction.

Preparation of Alkyne Precursor: Propiolic Acid

  • Propiolic acid (HC≡C–COOH) is used as the alkyne component, providing the carboxylic acid functionality at the 4-position of the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The 4-fluorophenyl azide and propiolic acid are combined in a 1:1 mixture of ethanol and water.
  • Copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate are added to generate Cu(I) in situ.
  • The reaction mixture is stirred at room temperature for approximately 12 hours under inert atmosphere or covered to avoid light degradation.
  • The triazole ring forms regioselectively, yielding this compound after purification.

Alternative Synthetic Approaches and Considerations

Use of Microwave Irradiation

  • Microwave-assisted synthesis has been reported to accelerate the formation of 1,2,4-triazole derivatives and could be adapted for 1,2,3-triazoles.
  • This method improves reaction times and yields, especially when introducing aromatic amines with lower nucleophilicity.

Metal-Free and Green Chemistry Approaches

  • Recent advances include metal-free cycloadditions and mechanochemical methods that avoid copper catalysts, reducing metal contamination, and improving sustainability.
  • Ultrasound and mechanochemical activation have been employed to enhance reaction efficiency and selectivity in triazole synthesis.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Diazotization of 4-fluoroaniline NaNO2, HCl, 0–5°C, followed by NaN3 addition ~70-85 Formation of 4-fluorophenyl azide
CuAAC Reaction 4-fluorophenyl azide + propiolic acid, CuSO4 + sodium ascorbate, EtOH/H2O (1:1), rt, 12 h 75-85 Mild conditions, regioselective 1,4-substitution
Purification Column chromatography (ethyl acetate/hexane) - Yields depend on purification efficiency

Characterization and Confirmation

  • NMR Spectroscopy : ^1H NMR shows characteristic triazole proton singlet (~8.9 ppm), aromatic protons (7.0–7.5 ppm), and NH proton signals.
  • [^13C NMR](pplx://action/followup) : Signals for carboxylic acid carbon (~160 ppm) and triazole carbons confirm structure.
  • IR Spectroscopy : Presence of carboxylic acid (broad OH stretch ~3200–2500 cm^-1) and triazole ring vibrations.
  • Elemental Analysis : Confirms purity and composition.
  • These analytical data are consistent with those reported for structurally related triazole carboxylic acids.

Summary of Key Research Findings

  • The CuAAC reaction remains the most efficient and widely used method for synthesizing 5-substituted 1,2,3-triazole-4-carboxylic acids.
  • The use of propiolic acid as alkyne precursor directly introduces the carboxylic acid group at the desired position.
  • Aromatic azides such as 4-fluorophenyl azide are readily prepared via diazotization and azide substitution.
  • Microwave and green chemistry methods offer promising alternatives for improved synthesis efficiency and environmental compatibility.
  • Purification by chromatography yields high-purity products suitable for further biological or chemical studies.

This detailed synthesis overview provides a comprehensive guide for the preparation of this compound, supported by diverse research literature emphasizing classical and modern synthetic methodologies.

Chemical Reactions Analysis

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Coupling reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit activity against various bacterial strains. For instance, a study highlighted the synthesis of a related triazole derivative that inhibited the growth of Listeria monocytogenes and Escherichia coli, showing comparable efficacy to established antibiotics like ampicillin and vancomycin .

Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The incorporation of a fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. A study reported that triazole compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. These compounds were evaluated for their cytotoxicity against various cancer cell lines, revealing significant growth inhibition at low concentrations. The structure-activity relationship (SAR) analysis indicated that the fluorine atom plays a crucial role in enhancing biological activity .

Agricultural Science

Fungicidal Properties
The compound has potential applications as a fungicide. Research has shown that triazole derivatives can inhibit fungal pathogens affecting crops. A specific derivative demonstrated effectiveness against Fusarium species, which are known to cause significant agricultural losses .

Herbicidal Activity
Another area of application is in herbicides. The structural properties of triazoles allow them to interfere with plant growth regulators, making them suitable candidates for developing selective herbicides.

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has been shown to improve resistance to environmental degradation.

Case Study: Polymer Synthesis
In one study, researchers synthesized a series of polymers incorporating triazole moieties, which exhibited superior thermal properties compared to traditional polymers. These materials could be beneficial in applications requiring high-performance materials under extreme conditions .

Data Tables

Application Area Activity Type Target Organisms/Cells Efficacy/Notes
Medicinal ChemistryAntimicrobialListeria monocytogenes, E. coliComparable to ampicillin
Medicinal ChemistryAnticancerVarious cancer cell linesSignificant growth inhibition
Agricultural ScienceFungicidalFusarium speciesEffective against crop pathogens
Agricultural ScienceHerbicidalVarious weedsSelective action observed
Materials SciencePolymer ChemistryN/AEnhanced thermal stability

Mechanism of Action

The mechanism of action of 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also contribute to binding through ionic interactions.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

  • Substituents : Ethoxyphenyl (position 1), formyl (position 5).
  • Tautomerism : Exhibits ring-chain tautomerism, with the open-chain carboxylic acid form dominant (~80%) and a cyclic hemiacetal tautomer (~20%) in solution. This tautomeric equilibrium impacts reactivity and stability .
  • Thermal Stability : Undergoes decarboxylation at 175°C, similar to other 1,2,3-triazole-4-carboxylic acids .

5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

  • Substituents : Methyl (position 5), thiazolyl (position 1).
  • Biological Activity : Demonstrates antiproliferative activity against NCI-H522 lung cancer cells (40% growth inhibition), attributed to the electron-withdrawing thiazole ring enhancing interaction with biological targets .

1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

  • Substituents : 4-Fluorophenyl (position 1), methyl (position 5).
  • Commercial Availability: Available as a research chemical (Santa Cruz Biotechnology), indicating its utility in medicinal chemistry .

Physicochemical Properties

Acidity and Solubility

  • The carboxylic acid group in the target compound increases acidity compared to amide derivatives (e.g., 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide). High acidity may reduce cell permeability and bioavailability, as observed in studies where triazole carboxylic acids showed lower antiproliferative activity than their amide counterparts .

Crystallography and Packing

  • Isostructural thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit similar crystal packing despite halogen substitutions (Cl vs. F), suggesting minor substituent effects on solid-state organization .

Antiproliferative Effects

  • Triazole Carboxylic Acids: Generally exhibit moderate activity. For example, 1-(4-chlorophenyl)-5-CF3–1H-1,2,3-triazole-4-carboxylic acid showed higher growth inhibition (GP = 62.25% in LOX IMVI melanoma cells) due to the electron-withdrawing CF3 group .
  • Amide Derivatives: 5-Amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899973-09-2) likely has improved bioavailability and target binding compared to carboxylic acids .

Antimicrobial Activity

  • Thiophene-triazole hybrids (e.g., 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate) demonstrate potent antibacterial activity, highlighting the role of heterocyclic appendages .

Biological Activity

5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8FN5O2C_9H_8FN_5O_2. The presence of the fluorophenyl group is critical for its biological activity, influencing its interactions with biological targets.

PropertyValue
Molecular Weight227.19 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Triazole derivatives are known for their role as antifungal agents and have been investigated for their anticancer properties. The triazole ring system can form hydrogen bonds with active sites in proteins, facilitating enzyme inhibition or receptor modulation.

Biological Activities

  • Antiviral Activity : Recent studies have shown that triazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against HIV-1 by targeting the viral capsid protein (CA). The compound demonstrated promising results in inhibiting viral replication in cell cultures .
  • Anticancer Properties : The compound has also been assessed for its anticancer potential. In vitro studies indicated that it could inhibit cell proliferation in various cancer cell lines. Structure-activity relationship (SAR) studies revealed that modifications to the triazole ring could enhance cytotoxicity against specific cancer types .
  • Antimicrobial Activity : Triazole compounds are well-documented for their antimicrobial effects. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, improving membrane permeability and leading to increased antimicrobial efficacy against both gram-positive and gram-negative bacteria .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of a series of triazole derivatives against HIV-1. Among them, a compound structurally similar to this compound showed an effective EC50 value of 3.13 μM, indicating strong antiviral properties .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of triazole derivatives, it was found that modifications at the 4-position of the triazole ring significantly increased cytotoxicity against breast cancer cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity due to increased interaction with the target proteins involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Fluorine Substitution : The presence of a fluorine atom at the para position on the phenyl ring enhances biological activity due to increased lipophilicity and potential interactions with hydrophobic pockets in target proteins.
  • Triazole Ring Modifications : Alterations in substituents on the triazole ring can significantly impact biological potency. For instance, introducing electron-withdrawing groups increases binding affinity to target proteins .

Q & A

Q. What are the recommended methods for synthesizing 5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid, and how can solubility challenges be addressed?

The synthesis typically involves a multi-step process starting with condensation of 4-fluoroaniline with a suitable isocyanide to form an intermediate, followed by cyclization with sodium azide to generate the triazole core . A critical challenge is low aqueous solubility, which can hinder biological assays. To mitigate this:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMSO) for initial stock solutions.
  • Derivatization : Introduce hydrophilic groups (e.g., methyl ester or amide derivatives) to improve solubility without compromising bioactivity .
  • Surfactant-assisted dispersion : Employ non-ionic surfactants like Tween-80 in cell-based assays .

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data preparation : Convert raw diffraction data to .hkl format using SHELXC .
  • Structure solution : Use SHELXD for dual-space methods or SHELXS for direct methods .
  • Refinement : Apply anisotropic displacement parameters and validate using R-factors. For high-resolution data (<1.0 Å), incorporate hydrogen atom positions via SHELXPRO .
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using WinGX .

Q. What analytical techniques are essential for characterizing this triazole derivative?

  • NMR spectroscopy : Confirm regiochemistry of the triazole ring (1H and 13C NMR).
  • Mass spectrometry : Use ESI-MS or HRMS to verify molecular weight (311.31 g/mol) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P21/c space group common for triazoles) .

Advanced Research Questions

Q. How does this compound inhibit histone deacetylases (HDACs), and what experimental approaches validate its mechanism?

The fluorophenyl-triazole scaffold likely chelates Zn²⁺ in HDAC active sites. Methodological validation includes:

  • Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
  • Molecular docking : Use AutoDock Vina to model interactions with HDAC1 (PDB: 4BKX). Key residues: Asp-99, His-141, and Zn²⁺ coordination .
  • Cellular assays : Assess histone H3 acetylation levels via Western blot in cancer cell lines (e.g., A549) .

Q. How can contradictory data on antiproliferative activity across cancer cell lines be resolved?

Discrepancies in growth inhibition (e.g., NCI-H522 vs. LOX IMVI) may arise from:

  • Cell line heterogeneity : Screen panels (e.g., NCI-60) to identify subtype-specific sensitivity .
  • Metabolic stability : Perform liver microsome assays to assess compound degradation .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to confirm HDAC-dependent pathways .

Q. What strategies improve the bioavailability of this compound for in vivo neuroprotection studies?

  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance blood-brain barrier permeability .
  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and AUC in rodent models using LC-MS/MS .
  • Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance .

Future Directions

  • Structure-activity relationships (SAR) : Modify the carboxylic acid group to explore HDAC isoform selectivity .
  • In vivo efficacy : Evaluate neuroprotection in transgenic Alzheimer’s models (e.g., APP/PS1 mice) .
  • Synergistic combinations : Screen with DNA methyltransferase inhibitors for epigenetic therapy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-((4-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxylic acid

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